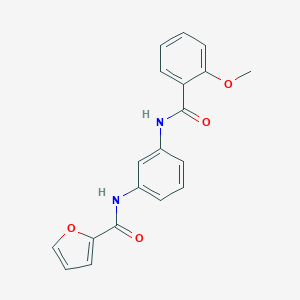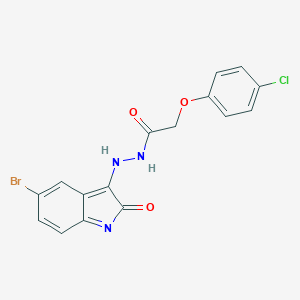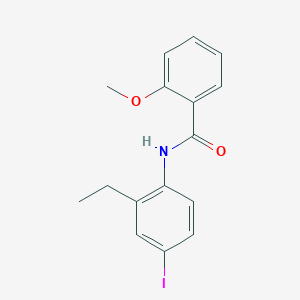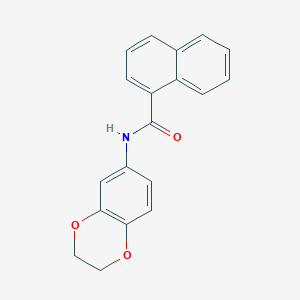
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BRAD, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BRAD belongs to the thiazolidinedione class of compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of BRAD is not fully understood, but it is thought to act by modulating various signaling pathways in cells. BRAD has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. BRAD has also been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BRAD has been found to have various biochemical and physiological effects. In cancer cells, BRAD has been shown to induce apoptosis by activating the caspase pathway. BRAD has also been found to inhibit the expression of various genes involved in cell proliferation and survival. In diabetes treatment, BRAD has been shown to improve insulin sensitivity by increasing the uptake of glucose in cells. BRAD has also been found to reduce oxidative stress and inflammation in various tissues.
Advantages and Limitations for Lab Experiments
BRAD has several advantages for lab experiments, including its ease of synthesis and availability. BRAD has also been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of BRAD is its potential toxicity, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for research on BRAD. One area of interest is the development of more potent and selective derivatives of BRAD for use in cancer and diabetes treatment. Another area of research is the investigation of the mechanism of action of BRAD, which may provide insights into its therapeutic potential in various diseases. Additionally, the use of BRAD as a tool for studying cellular signaling pathways may lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of BRAD involves the reaction of 4-bromoaniline and 3-methylbenzoyl chloride in the presence of sodium hydroxide and thionyl chloride. The resulting product is then reacted with thiourea to yield the final product, BRAD. The synthesis of BRAD is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
BRAD has been studied for its potential therapeutic applications in various fields, including cancer research, diabetes treatment, and neurodegenerative disorders. In cancer research, BRAD has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes treatment, BRAD has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorders, BRAD has been found to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease.
properties
Molecular Formula |
C16H13BrN2O2S |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-(4-bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
InChI Key |
DZYDCQGDRZXLHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)



